molecular formula C14H22N4OS B4751846 2-[4-(diethylamino)benzoyl]-N-ethylhydrazinecarbothioamide

2-[4-(diethylamino)benzoyl]-N-ethylhydrazinecarbothioamide

Cat. No. B4751846
M. Wt: 294.42 g/mol
InChI Key: QGNRGRVGSXTUMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(diethylamino)benzoyl]-N-ethylhydrazinecarbothioamide, also known as DEAB, is a chemical compound used in scientific research. It is a potent inhibitor of the aldehyde dehydrogenase (ALDH) enzyme, which plays a crucial role in the metabolism of drugs and toxins.

Mechanism of Action

2-[4-(diethylamino)benzoyl]-N-ethylhydrazinecarbothioamide acts as a competitive inhibitor of ALDH, binding to the active site of the enzyme and preventing the oxidation of aldehydes to carboxylic acids. This results in the accumulation of toxic aldehydes and the inhibition of cellular processes that depend on the metabolism of aldehydes.
Biochemical and Physiological Effects:
2-[4-(diethylamino)benzoyl]-N-ethylhydrazinecarbothioamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. Inhibition of ALDH by 2-[4-(diethylamino)benzoyl]-N-ethylhydrazinecarbothioamide can lead to the accumulation of reactive oxygen species, DNA damage, and apoptosis. 2-[4-(diethylamino)benzoyl]-N-ethylhydrazinecarbothioamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly by inducing oxidative stress and DNA damage.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(diethylamino)benzoyl]-N-ethylhydrazinecarbothioamide in lab experiments is its specificity for ALDH inhibition. 2-[4-(diethylamino)benzoyl]-N-ethylhydrazinecarbothioamide does not inhibit other enzymes involved in aldehyde metabolism, such as alcohol dehydrogenase or aldehyde reductase. However, one limitation of 2-[4-(diethylamino)benzoyl]-N-ethylhydrazinecarbothioamide is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to avoid cell death or other adverse effects.

Future Directions

There are many future directions for research on 2-[4-(diethylamino)benzoyl]-N-ethylhydrazinecarbothioamide and ALDH inhibition. One area of interest is the role of ALDH in cancer stem cells, which are thought to be responsible for tumor initiation and recurrence. Inhibition of ALDH by 2-[4-(diethylamino)benzoyl]-N-ethylhydrazinecarbothioamide or other compounds may be a promising strategy for targeting cancer stem cells. Another area of interest is the use of 2-[4-(diethylamino)benzoyl]-N-ethylhydrazinecarbothioamide as a tool for studying the role of ALDH in various biological processes, such as retinoid metabolism and neurotransmitter signaling. Finally, the development of more potent and selective ALDH inhibitors may lead to new therapeutic approaches for diseases such as cancer and alcoholism.

Scientific Research Applications

2-[4-(diethylamino)benzoyl]-N-ethylhydrazinecarbothioamide has been widely used in scientific research to study the role of ALDH in various biological processes. ALDH is involved in the detoxification of drugs and toxins, as well as the metabolism of endogenous compounds such as retinoids and neurotransmitters. Inhibition of ALDH by 2-[4-(diethylamino)benzoyl]-N-ethylhydrazinecarbothioamide can lead to the accumulation of toxic metabolites and the disruption of cellular processes.

properties

IUPAC Name

1-[[4-(diethylamino)benzoyl]amino]-3-ethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4OS/c1-4-15-14(20)17-16-13(19)11-7-9-12(10-8-11)18(5-2)6-3/h7-10H,4-6H2,1-3H3,(H,16,19)(H2,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNRGRVGSXTUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)C1=CC=C(C=C1)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(diethylamino)phenyl]carbonyl}-N-ethylhydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(diethylamino)benzoyl]-N-ethylhydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
2-[4-(diethylamino)benzoyl]-N-ethylhydrazinecarbothioamide
Reactant of Route 3
2-[4-(diethylamino)benzoyl]-N-ethylhydrazinecarbothioamide
Reactant of Route 4
2-[4-(diethylamino)benzoyl]-N-ethylhydrazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
2-[4-(diethylamino)benzoyl]-N-ethylhydrazinecarbothioamide
Reactant of Route 6
2-[4-(diethylamino)benzoyl]-N-ethylhydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.